molecular formula C12H9F2NO B7874473 (3,5-Difluorophenyl)(pyridin-2-yl)methanol CAS No. 1339891-78-9

(3,5-Difluorophenyl)(pyridin-2-yl)methanol

Cat. No.: B7874473
CAS No.: 1339891-78-9
M. Wt: 221.20 g/mol
InChI Key: CLWPJAZARJLYNB-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C12H9F2NO It is a derivative of pyridine and phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually at room temperature, followed by an acidic work-up to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of 3,5-difluorophenyl-(2-pyridyl)ketone.

    Reduction: Formation of 3,5-difluorophenyl-(2-pyridyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Difluorophenyl)(pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenyl-(4-pyridyl)methanol
  • 3,5-Difluorophenyl-(3-pyridyl)methanol
  • 3,5-Difluorophenyl-(2-thienyl)methanol

Uniqueness

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the fluorine atoms and the pyridyl group. This configuration imparts distinct chemical and biological properties, such as increased stability and enhanced interaction with biological targets, compared to its analogs.

Biological Activity

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a pyridin-2-ylmethanol moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which is crucial for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways such as:

  • Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions.
  • Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For example, in studies using the DPPH method, related compounds demonstrated varying degrees of antioxidant activity. While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit comparable effects due to structural similarities.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives containing similar functional groups. For instance, compounds with difluorophenyl moieties have shown promise in inhibiting tumor growth and angiogenesis in various cancer models.

CompoundIC50 (μM)Target
C030.304TRKA
C010.178Other Kinases

These findings suggest that this compound could have significant anticancer properties worth investigating further.

Antibacterial Activity

Compounds featuring pyridine rings have also been noted for their antibacterial activities. A study indicated that modifications in the substituents on the aromatic rings could enhance antibacterial potency.

Case Studies

  • Anticancer Efficacy : In a study evaluating a series of imidazopyridines, a compound structurally similar to this compound showed micromolar activity against cancer cell lines. The study highlighted the importance of structural optimization for enhancing biological efficacy .
  • Drug Interaction Profiles : Another investigation assessed the inhibition rates on cytochrome P450 isoforms by related compounds. The results indicated that certain derivatives exhibited strong inhibition on CYP2D6 and CYP3A4, suggesting potential for significant drug-drug interactions if this compound shares similar metabolic pathways .

Properties

IUPAC Name

(3,5-difluorophenyl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWPJAZARJLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260264
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339891-78-9
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339891-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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